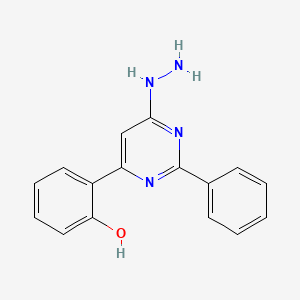![molecular formula C11H12N2O5 B5717801 methyl N-[(2-nitrophenyl)acetyl]glycinate CAS No. 5878-62-6](/img/structure/B5717801.png)
methyl N-[(2-nitrophenyl)acetyl]glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[(2-nitrophenyl)acetyl]glycinate, also known as MNG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a glycine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. In
Aplicaciones Científicas De Investigación
Methyl N-[(2-nitrophenyl)acetyl]glycinate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine. This compound has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
Mecanismo De Acción
Methyl N-[(2-nitrophenyl)acetyl]glycinate has been shown to inhibit the activity of enzymes by binding to their active sites. This compound has been shown to interact with the catalytic residues of enzymes, leading to the inhibition of their activity. This compound has also been shown to induce apoptosis in cancer cells by activating caspases, which are involved in the cleavage of various cellular proteins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of enzyme activity, induction of apoptosis in cancer cells, and modulation of neurotransmitter levels. This compound has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl N-[(2-nitrophenyl)acetyl]glycinate has several advantages for lab experiments, including its high purity and stability. This compound has been synthesized using reproducible methods, leading to high yields and consistent results. However, this compound has some limitations, including its low solubility in water, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of Methyl N-[(2-nitrophenyl)acetyl]glycinate. One potential direction is the development of this compound derivatives with improved solubility and potency. Another direction is the study of this compound in animal models to further understand its mechanism of action and potential therapeutic applications. Additionally, the study of this compound in combination with other compounds may lead to the development of novel therapies for various diseases.
Conclusion:
In conclusion, this compound is a glycine derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. The study of this compound has several future directions that may lead to the development of novel therapies for various diseases.
Métodos De Síntesis
Methyl N-[(2-nitrophenyl)acetyl]glycinate has been synthesized using various methods, including the reaction of glycine with 2-nitrobenzoyl chloride in the presence of triethylamine, and the reaction of glycine with 2-nitrobenzaldehyde in the presence of NaBH4. These methods have been optimized to obtain high yields of this compound and have been studied for their efficiency and reproducibility.
Propiedades
IUPAC Name |
methyl 2-[[2-(2-nitrophenyl)acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-18-11(15)7-12-10(14)6-8-4-2-3-5-9(8)13(16)17/h2-5H,6-7H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXAWSIVJPKHKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)CC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358084 |
Source


|
| Record name | methyl 2-[[2-(2-nitrophenyl)acetyl]amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5878-62-6 |
Source


|
| Record name | methyl 2-[[2-(2-nitrophenyl)acetyl]amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-({4-[(4-bromobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5717747.png)

![1-benzyl-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5717769.png)

![tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5717775.png)
![3-(2-furyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5717781.png)

![3-chloro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5717808.png)
![N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5717810.png)

![ethyl {4-[(2-fluorobenzoyl)amino]phenyl}acetate](/img/structure/B5717829.png)